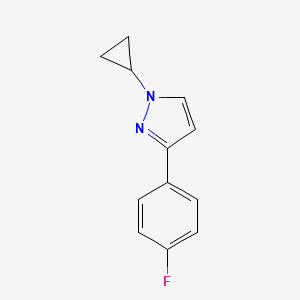

1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11FN2 |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

1-cyclopropyl-3-(4-fluorophenyl)pyrazole |

InChI |

InChI=1S/C12H11FN2/c13-10-3-1-9(2-4-10)12-7-8-15(14-12)11-5-6-11/h1-4,7-8,11H,5-6H2 |

InChI Key |

HGJVGZLDKDRGED-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=CC(=N2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 4-fluorophenyl ketone under acidic or basic conditions to form the desired pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents, as well as reaction conditions, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of halogenated pyrazole compounds.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that 1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, showing a remarkable minimum inhibitory concentration (MIC) compared to standard antibiotics.

| Bacterial Strain | MIC (μg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 0.195 | Ciprofloxacin: 6.25 |

| Escherichia coli | 0.195 | Ciprofloxacin: 0.391 |

| Pseudomonas aeruginosa | 0.781 | Ciprofloxacin: 0.781 |

These findings indicate that the compound could serve as a lead candidate for developing new antibacterial agents, particularly against resistant strains .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial in managing inflammatory conditions, and studies have shown that it may offer a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

Studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these activities have been reported as low as 0.39 μM, indicating potent biological activity .

Anti-angiogenic Activity

Recent investigations into the anti-angiogenic properties of pyrazole derivatives have shown that they can interfere with critical signaling pathways involved in angiogenesis, such as ERK1/2 and p38 MAPK phosphorylation. This suggests potential therapeutic applications in treating cancers where angiogenesis plays a significant role .

Chemical Synthesis

In the field of synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecular structures. Its unique functional groups allow for various chemical modifications, making it valuable in developing new materials and chemical processes .

Optical Applications

There is ongoing research into the use of pyrazole derivatives in optical applications, particularly as fluorophores due to their ability to exhibit fluorescence properties under specific conditions . This opens avenues for their application in sensors and imaging technologies.

Antibacterial Efficacy Study

A study conducted on the antibacterial efficacy of pyrazole derivatives included this compound, demonstrating its effectiveness against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The study concluded that this compound could be a promising candidate for developing new antibiotics .

Anti-inflammatory Mechanism Investigation

In vitro studies focused on the anti-inflammatory mechanisms revealed that the compound effectively inhibited COX enzymes, leading to decreased prostaglandin synthesis. This mechanism was further validated through animal models demonstrating reduced inflammation markers .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Cyclopropyl vs. Alkyl/Alkoxy Substituents

- The cyclohexyl group may also hinder rotational freedom, affecting binding interactions .

- Ethyl/Benzyl Derivatives : Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate () incorporates a benzyl group and ester functionality, enhancing solubility in polar solvents but reducing metabolic stability. The electron-withdrawing ester group may alter reactivity in further derivatization .

Fluorophenyl Positional Isomerism and Tautomerism

- 3- vs. 5-Fluorophenyl Tautomers : 3-(4-Fluorophenyl)-1H-pyrazole and its tautomer 5-(4-fluorophenyl)-1H-pyrazole () demonstrate distinct hydrogen-bonding patterns and crystal packing due to tautomeric equilibria. The cyclopropyl group in the target compound eliminates tautomerism, stabilizing the molecular conformation .

Heterocyclic Hybrid Structures

Pyrazole-Triazole-Thiazole Hybrids

Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)-pyrazolyl)thiazole () combine pyrazole with triazole and thiazole rings, enhancing π-π stacking and hydrogen-bonding capabilities.

Pyrazolo-Pyridine Derivatives

3-Cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () features a fused pyridine ring, increasing aromatic surface area for target binding. The carboxylic acid group introduces pH-dependent solubility, contrasting with the neutral cyclopropyl-pyrazole core .

Biological Activity

1-Cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a cyclopropyl group and a fluorophenyl group. Its unique structural characteristics contribute to its interaction with various biological targets, including enzymes and receptors.

This compound exhibits its biological effects primarily through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase) disrupts energy production in cells.

- Modulation of Cellular Pathways : Preliminary studies indicate that this compound may modulate pathways related to inflammation and cancer cell proliferation. It has been reported to exhibit anti-inflammatory properties by inhibiting the synthesis of pro-inflammatory cytokines.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound derivatives against prostate cancer cell lines. Among the tested compounds, one demonstrated significant growth inhibition in LNCaP cells, achieving an IC50 value of 18 μM. This effect was associated with downregulation of prostate-specific antigen (PSA), indicating potential therapeutic applications in prostate cancer treatment .

Anti-inflammatory Effects

Another study highlighted the anti-inflammatory potential of this compound through its ability to inhibit key inflammatory pathways. The compound decreased levels of TNF-α and IL-6 in activated macrophages, suggesting a mechanism that could be exploited for treating inflammatory diseases.

Research Findings

Recent research has focused on structure-activity relationship (SAR) studies to optimize the efficacy of this compound derivatives. Modifications at various positions on the pyrazole ring have been systematically explored to enhance potency and selectivity against biological targets.

Key Findings:

- SAR Analysis : Substituents at the 4-position of the phenyl group significantly influence biological activity. Electron-withdrawing groups tend to enhance potency against cancer cell lines .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and target proteins involved in disease pathways, supporting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization reactions between cyclopropyl hydrazine derivatives and fluorophenyl ketones under acidic or basic conditions. For example, cyclopropyl hydrazine reacts with 4-fluorophenyl ketone in a solvent like ethanol or DMF at 60–80°C, followed by purification via column chromatography. Yield optimization requires careful control of temperature, pH, and stoichiometry. Side products, such as tautomeric forms (e.g., 5-(4-fluorophenyl) isomers), may form if reaction kinetics favor alternative pathways .

Q. How can the purity and identity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of HPLC (for purity assessment) and spectroscopic techniques:

- NMR : Compare aromatic proton signals (δ ~7.0–8.0 ppm for fluorophenyl) and cyclopropyl protons (δ ~1.0–2.0 ppm).

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 217.2 for C₁₂H₁₁FN₂).

- FT-IR : Look for N–H stretches (~3200 cm⁻¹) and C–F vibrations (~1220 cm⁻¹) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in biological assays?

- Methodological Answer : The compound is a crystalline solid with moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water. Stability studies under varying pH (3–9) and temperatures (4–37°C) are critical for biological assays. Use accelerated stability testing (40°C/75% RH for 4 weeks) to predict degradation pathways, such as hydrolysis of the cyclopropane ring .

Advanced Research Questions

Q. How do tautomeric forms of pyrazole derivatives influence crystallographic data interpretation?

- Methodological Answer : this compound may exhibit tautomerism, where the N–H proton shifts between pyrazole nitrogen atoms. In crystallography, this results in dual occupancy in the asymmetric unit (e.g., 3- and 5-fluorophenyl isomers coexisting). Refinement in SHELXL requires assigning partial occupancies and validating hydrogen bonding (e.g., N–H···N interactions with d ~2.8 Å). Use PLATON to analyze supramolecular networks formed by weak C–H···F contacts .

Q. What computational methods are suitable for predicting regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can map electrostatic potential surfaces to identify electron-rich sites. For example, the C5 position of the pyrazole ring is more acidic (pKa ~18–20) than C3 due to resonance stabilization. Compare Fukui indices (f⁻) to prioritize sites for iodination or nitration. Experimental validation via in situ IR monitoring ensures computational accuracy .

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

- Methodological Answer : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to improve lipophilicity and membrane permeability. Fluorine substitution on the phenyl ring enhances metabolic stability by resisting CYP450 oxidation. Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinase ATP-binding pockets). Validate with in vitro IC₅₀ assays and compare with analogs lacking the fluorophenyl group .

Q. What challenges arise in characterizing weak non-covalent interactions in the solid state?

- Methodological Answer : Weak interactions (C–H···F, π-stacking) are critical for crystal packing but hard to resolve. Use synchrotron X-ray diffraction (λ = 0.7 Å) to enhance resolution (<0.8 Å). Analyze Hirshfeld surfaces (via CrystalExplorer) to quantify contact contributions (e.g., F···H interactions ~10% of surface area). Pair with solid-state NMR (¹⁹F MAS) to probe fluorine environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.